Methyl tridecanoate

Catalog No.
S599513
CAS No.
1731-88-0
M.F
C14H28O2
M. Wt
228.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl tridecanoate

CAS Number

1731-88-0

Product Name

Methyl tridecanoate

IUPAC Name

methyl tridecanoate

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

InChI

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3-13H2,1-2H3

InChI Key

JNDDPBOKWCBQSM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC(=O)OC

Synonyms

Tridecanoic Acid Methyl Ester; Methyl n-Tridecanoate; NSC 163375

Canonical SMILES

CCCCCCCCCCCCC(=O)OC
  • Biofuel Production

    Methyl tridecanoate falls under the category of biodiesel, which are fatty acid esters produced from renewable sources. Research into alternative fuels explores the potential of various feedstocks and conversion methods for biodiesel production. Methyl tridecanoate, though likely not the most efficient option, could be included in studies on this topic [].

  • Organic Chemistry Research

    As a relatively simple fatty acid derivative, methyl tridecanoate may be used in various organic chemistry research applications. For example, it could serve as a substrate for studying enzymatic reactions or as a reference compound in chromatography techniques [].

  • Material Science Research

    Methyl tridecanoate's properties as a long-chain fatty acid derivative might be of interest in material science research. For instance, it could be investigated for its potential use in lubricants or as a component in self-assembling materials.

  • Origin: Methyl tridecanoate can be found in plant cuticles, essential oils, and dairy products like milk and cheese []. It can also be synthesized in the laboratory [].
  • Significance: Methyl tridecanoate is a relatively simple molecule, but it serves as a building block for more complex molecules like triglycerides, which are essential for energy storage in living organisms []. Methyl tridecanoate itself has potential applications in the food and cosmetics industries due to its fatty acid properties [].

Molecular Structure Analysis

Methyl tridecanoate has a linear structure consisting of a 13-carbon chain (tridecanoic acid) attached to a methyl group (CH3) at one end and an ester group (COOCH3) at the other end [, ]. This structure gives it several key features:

  • Hydrophobic Chain: The long carbon chain is nonpolar and hydrophobic, meaning it repels water. This allows it to interact with other lipids and form membranes in cells [].
  • Ester Functionality: The ester group provides a site for potential chemical reactions and can be broken down by enzymes in biological systems [].

Chemical Reactions Analysis

  • Synthesis: Methyl tridecanoate can be synthesized through esterification, a reaction between tridecanoic acid and methanol in the presence of an acid catalyst [].
CH3(CH2)12COOH  + CH3OH  ->  CH3(CH2)12COOCH3  + H2O (Equation 1)
  • Decomposition: Methyl tridecanoate can undergo hydrolysis, a reaction where it breaks down into tridecanoic acid and methanol in the presence of water or an enzyme [].
CH3(CH2)12COOCH3  + H2O  ->  CH3(CH2)12COOH  + CH3OH (Equation 2)

Physical And Chemical Properties Analysis

  • Melting Point: 31-32 °C []
  • Boiling Point: 270-272 °C []
  • Solubility: Insoluble in water, soluble in organic solvents like chloroform and ethanol []
  • Stability: Relatively stable under normal conditions []

Limited information exists on the specific mechanism of action of methyl tridecanoate in biological systems. However, due to its fatty acid nature, it is likely to be involved in energy storage and cellular membrane formation []. Further research is needed to elucidate its specific roles.

There is no extensive data available on the safety of methyl tridecanoate. However, as a fatty acid derivative, it is likely to be non-toxic and non-irritating []. More research is needed to definitively assess its safety profile.

XLogP3

6.3

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

Melting Point

6.5 °C

UNII

O2H463RING

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 7 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00 mmHg

Pictograms

Corrosive

Other CAS

67762-40-7
1731-88-0

Wikipedia

Methyl tridecanoate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Emollient; Skin conditioning

General Manufacturing Information

Tridecanoic acid, methyl ester: ACTIVE

Dates

Modify: 2023-08-15
1. T. Rezanka and K. Sigler “Odd-numbered very-long-chain fatty acids from the microbial, animal and plant kingdoms” Progress in Lipid Research, vol. 48 pp. 206-238, 20092. A. Hajra and N. Radin “Biosynthesis of the cerebroside odd-numbered fatty acids” Journal of Lipid Research, vol. 3 pp. 327-332, 19623. S. Alcorn et al. “Taxonomy and Pathogenicity of Erwinia cacticida sp. nov.” International Journal of Systematic Bacteriology, vol. 41 pp. 197-212, 19914. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at the Evidence” Lipids, vol. 45 pp. 893-905, 2010

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